molecular formula C14H26N2O B13806710 Methyl N,N'-dicyclohexylcarbamimidate CAS No. 6257-10-9

Methyl N,N'-dicyclohexylcarbamimidate

Cat. No.: B13806710
CAS No.: 6257-10-9
M. Wt: 238.37 g/mol
InChI Key: MPDGNPFIUCLAMJ-UHFFFAOYSA-N
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Description

N,N’'-DICYCLOHEXYL-O-METHYLISOUREA is a chemical compound with the molecular formula C15H28N2O. It is known for its applications in organic synthesis and various industrial processes. This compound is characterized by its unique structure, which includes two cyclohexyl groups and a methoxy group attached to an isourea moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’'-DICYCLOHEXYL-O-METHYLISOUREA can be synthesized through several methods. One common approach involves the reaction of dicyclohexylcarbodiimide (DCC) with methanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of N,N’'-DICYCLOHEXYL-O-METHYLISOUREA often involves large-scale batch processes. These processes are designed to optimize yield and minimize waste. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N’'-DICYCLOHEXYL-O-METHYLISOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various urea derivatives, amines, and substituted isoureas. These products have diverse applications in organic synthesis and industrial processes .

Scientific Research Applications

N,N’'-DICYCLOHEXYL-O-METHYLISOUREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’'-DICYCLOHEXYL-O-METHYLISOUREA involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with other reactants, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’'-DICYCLOHEXYL-O-METHYLISOUREA is unique due to its combination of cyclohexyl and methoxy groups, which confer specific reactivity and stability. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

CAS No.

6257-10-9

Molecular Formula

C14H26N2O

Molecular Weight

238.37 g/mol

IUPAC Name

methyl N,N'-dicyclohexylcarbamimidate

InChI

InChI=1S/C14H26N2O/c1-17-14(15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h12-13H,2-11H2,1H3,(H,15,16)

InChI Key

MPDGNPFIUCLAMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=NC1CCCCC1)NC2CCCCC2

Origin of Product

United States

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